molecular formula C23H28N2O5 B1680533 Reserpiline CAS No. 131-02-2

Reserpiline

Cat. No.: B1680533
CAS No.: 131-02-2
M. Wt: 412.5 g/mol
InChI Key: FGWJRZQNNZVCHR-BCRCDCHUSA-N
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Description

Elliptamine is an alkaloid compound that has been identified in the plant Ochrosia poweri. It is structurally related to other indole alkaloids such as yohimbine and reserpine . Elliptamine has garnered interest due to its potential biological activities and applications in scientific research.

Mechanism of Action

Target of Action

Reserpiline, also known as Reserpilin, primarily targets the vesicular monoamine transporter (VMAT) . This transporter is responsible for the sequestration of neurotransmitters into storage vesicles located in the presynaptic neuron . The neurotransmitters affected by this compound include norepinephrine, serotonin, and dopamine .

Mode of Action

This compound’s mode of action is through the inhibition of the ATP/Mg 2+ pump . This pump is responsible for the sequestering of neurotransmitters into storage vesicles located in the presynaptic neuron .

Biochemical Pathways

This compound affects the biochemical pathways of monoamine neurotransmitters. It depletes catecholamines and serotonin from central and peripheral axon terminals . This depletion disrupts the normal functioning of these neurotransmitters, leading to various physiological effects.

Pharmacokinetics

This compound has a bioavailability of 50% . It is metabolized in the gut and liver . The elimination half-life of this compound is in two phases: phase 1 is 4.5 hours, and phase 2 is 271 hours, with an average of 33 hours . It is excreted 62% in feces and 8% in urine .

Result of Action

The molecular and cellular effects of this compound’s action are primarily due to its ability to deplete catecholamines from peripheral sympathetic nerve endings . These substances are normally involved in controlling heart rate, force of cardiac contraction, and peripheral resistance . Therefore, the depletion of these substances can lead to changes in these physiological processes.

Biochemical Analysis

Biochemical Properties

Reserpiline interacts with various enzymes and proteins in the body. It is an inhibitor of the vesicular monoamine transporter 2 (VMAT2) . VMAT2 is responsible for transporting neurotransmitters into storage vesicles located in the presynaptic neuron . By inhibiting VMAT2, this compound can affect the levels of neurotransmitters in the body, which can have various biochemical effects .

Cellular Effects

This compound has a profound effect on various types of cells and cellular processes. It influences cell function by depleting catecholamines and serotonin from central and peripheral axon terminals . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through a variety of mechanisms. It inhibits the ATP/Mg 2+ pump responsible for the sequestering of neurotransmitters into storage vesicles located in the presynaptic neuron . This leads to a reduction in catecholamines, affecting the function of neurons and other cells .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. While specific studies detailing the long-term effects of this compound on cellular function are limited, it is known that the drug’s effects can persist even after it is no longer present in the body .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. For instance, repeated administration of this compound has been used to create a progressive model of depression in rats .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized in the gut and liver, with about 50% bioavailability . The drug’s metabolites are excreted primarily in feces and urine .

Transport and Distribution

This compound is transported and distributed within cells and tissues through the bloodstream. It is absorbed in the gastrointestinal tract and distributed throughout the body, including the brain .

Subcellular Localization

Given its mechanism of action, it is likely that this compound localizes to the presynaptic neuron where it interacts with VMAT2 .

Preparation Methods

The synthesis of elliptamine involves several steps, typically starting from simpler indole derivatives. One common synthetic route includes the formation of the indole core followed by functionalization to introduce the necessary substituents. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations . Industrial production methods may involve optimizing these reactions for scale, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Elliptamine undergoes various chemical reactions, including:

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like halogens or alkylating agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Comparison with Similar Compounds

Elliptamine is structurally similar to other indole alkaloids such as:

    Yohimbine: Known for its stimulant and aphrodisiac properties.

    Reserpine: Used as an antihypertensive and antipsychotic agent.

    Ajmalicine: Another indole alkaloid with cardiovascular effects.

What sets elliptamine apart is its unique combination of functional groups and its specific biological activities, which may differ from those of its analogs .

Properties

IUPAC Name

methyl (1R,15S,16S,20S)-6,7-dimethoxy-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O5/c1-12-16-10-25-6-5-13-15-8-20(27-2)21(28-3)9-18(15)24-22(13)19(25)7-14(16)17(11-30-12)23(26)29-4/h8-9,11-12,14,16,19,24H,5-7,10H2,1-4H3/t12-,14-,16-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGWJRZQNNZVCHR-BCRCDCHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=CC(=C(C=C45)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]2CN3CCC4=C([C@H]3C[C@@H]2C(=CO1)C(=O)OC)NC5=CC(=C(C=C45)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20927028
Record name Methyl 10,11-dimethoxy-19-methyl-16,17-didehydro-18-oxayohimban-16-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20927028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131-02-2
Record name (-)-Reserpiline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131-02-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Reserpiline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131022
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 10,11-dimethoxy-19-methyl-16,17-didehydro-18-oxayohimban-16-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20927028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl (3β,19α,20α)-16,17-didehydro-10,11-dimethoxy-19-methyloxayohimban-16-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.552
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name RESERPILINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C0N6EP99UK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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